molecular formula C25H34O2 B12642752 4-Pentylphenyl 4-heptylbenzoate CAS No. 79606-05-6

4-Pentylphenyl 4-heptylbenzoate

Cat. No.: B12642752
CAS No.: 79606-05-6
M. Wt: 366.5 g/mol
InChI Key: ANBMVPQBRCOMBX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound (C₂₅H₃₄O₂) belongs to the biphenyl ester family, featuring a benzoic acid moiety esterified to a 4-pentylphenol derivative. The IUPAC name systematically describes its structure: the heptyl chain occupies the para position of the benzoyl group, while the pentyl chain extends from the phenolic ring. Key identifiers include:

  • Molecular Formula : C₂₅H₃₄O₂
  • SMILES Notation : CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC
  • InChIKey : ANBMVPQBRCOMBX-UHFFFAOYSA-N

This compound shares structural homology with other liquid-crystalline esters, such as 4-cyanophenyl 4-heptylbenzoate (differing by a cyano substituent) and 4-pentylphenyl 4-methoxybenzoate (substituting heptyl with methoxy). The extended alkyl chains (pentyl and heptyl) enhance molecular anisotropy, a critical factor in mesophase stabilization.

Property This compound 4-Cyanophenyl 4-Heptylbenzoate
Molecular Formula C₂₅H₃₄O₂ C₂₁H₂₃NO₂
Functional Group Ester Ester + Nitrile
Phase Behavior Nematic/Cholesteric Nematic

Historical Context in Liquid Crystal Research

The discovery of liquid crystals traces back to Friedrich Reinitzer’s 1888 observations of cholesteryl benzoate’s dual melting points. While this compound emerged later, its design principles reflect key milestones:

  • Thermotropic Behavior : Like Reinitzer’s cholesteryl benzoate, this compound exhibits thermotropic mesomorphism, transitioning between crystalline, liquid crystal, and isotropic phases upon heating.
  • Structural Evolution : Early work on cholesterol derivatives (e.g., cholesteryl nonanoate) demonstrated the role of alkyl chain length in modulating phase transitions. This informed the rational design of this compound, where pentyl/heptyl chains optimize packing efficiency.
  • Display Technology Precursors : James Fergason’s 1960s chiral nematic devices utilized analogous esters, highlighting their utility in optical modulation.

The compound’s synthesis in the late 20th century coincided with advances in synthetic organic chemistry, enabling precise alkyl chain engineering for tailored mesophase ranges.

Academic Significance in Materials Science

This compound serves three principal roles in contemporary research:

A. Mesophase Stabilization
The molecule’s rigid biphenyl core and flexible termini induce a favorable balance of orientational order and fluidity. Experimental studies show that increasing alkyl chain length (e.g., heptyl vs. pentyl) lowers melting points while broadening nematic phase windows. For instance, the related compound 4-cyanophenyl 4-heptylbenzoate exhibits a nematic range of 42–61°C, suggesting analogous behavior in the pentyl/heptyl variant.

B. Host-Guest Systems
In photonic applications, this ester acts as a host matrix for luminophores (e.g., perylene diimides). The aligned nematic phase templates guest molecule orientation, enhancing polarized emission—a phenomenon critical for organic LEDs and lasers.

C. Chiral Induction
When doped with chiral additives (e.g., cholesterol derivatives), this compound forms cholesteric phases with tunable helical pitches. These architectures enable the fabrication of:

  • Broadband reflectors
  • Temperature-sensitive optical sensors
  • Energy-efficient smart windows

Table 2 : Key Applications in Advanced Materials

Application Mechanism Reference
Optical Sensors Thermo-optic response
Tunable Lasers Guest-host alignment
Photonic Crystals Chiral pitch modulation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79606-05-6

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-heptylbenzoate

InChI

InChI=1S/C25H34O2/c1-3-5-7-8-10-12-21-13-17-23(18-14-21)25(26)27-24-19-15-22(16-20-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

ANBMVPQBRCOMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Origin of Product

United States

Preparation Methods

Esterification Reaction

Esterification is the most common method for synthesizing benzoate compounds, including this compound. The general procedure involves the reaction of a phenol with a carboxylic acid or its derivative.

  • Reagents :

    • 4-pentylphenol
    • 4-heptylbenzoic acid or its chloride derivative
    • Catalysts (e.g., sulfuric acid, pyridine)
  • Procedure :

    • Mix the phenol and carboxylic acid in a suitable solvent (such as toluene).
    • Heat the mixture under reflux conditions to promote the reaction.
    • Remove water generated during the reaction using a Dean-Stark apparatus.
    • Upon completion, purify the product through column chromatography.

Friedel-Crafts Acylation

Friedel-Crafts acylation can be employed to introduce the heptyloxy group onto the aromatic ring before esterification.

  • Reagents :

    • A suitable acyl chloride (e.g., heptyl chloride)
    • Lewis acid catalyst (e.g., aluminum chloride)
  • Procedure :

    • Dissolve the aromatic compound in an inert solvent.
    • Add the acyl chloride and Lewis acid catalyst.
    • Stir at room temperature or slightly elevated temperatures.
    • Quench the reaction and isolate the product through standard work-up procedures.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

Method Advantages Disadvantages
Esterification Simple procedure; high yield Requires careful control of reaction conditions
Friedel-Crafts Acylation Direct introduction of alkyl groups Sensitive to sterics; may require excess reagents

Research Findings

Recent studies have focused on optimizing these synthesis routes to enhance yield and purity:

  • Yield Optimization : Research indicates that using a combination of solvents can improve yields significantly. For instance, a mixture of toluene and ethanol has been shown to facilitate better solubility of reactants and products.

  • Catalyst Efficiency : The choice of catalyst plays a crucial role in both esterification and Friedel-Crafts reactions. Studies suggest that using more efficient catalysts like ionic liquids can reduce reaction times and increase yields.

Data Tables

Table: Reaction Conditions for Esterification

Parameter Condition
Temperature Reflux (approximately 120°C)
Reaction Time Typically 3-6 hours
Solvent Toluene
Catalyst Sulfuric Acid or Pyridine

Table: Yield Comparison

Method Yield (%)
Esterification Up to 85%
Friedel-Crafts Up to 75%

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4-heptylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-pentylbenzoic acid or 4-heptylphenol.

    Reduction: Formation of 4-pentylphenyl 4-heptylbenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Liquid Crystal Technology

4-Pentylphenyl 4-heptylbenzoate is primarily utilized in liquid crystal displays (LCDs) due to its nematic phase characteristics. The compound's ability to align molecules directionally without positional order makes it suitable for display technologies.

Key Findings:

  • Phase Stability : Studies have shown that this compound maintains stability across a range of temperatures, which is crucial for practical applications in LCDs.
  • Electrical Responsiveness : The compound exhibits favorable electrical properties, such as low threshold and saturation voltages, enhancing the performance of liquid crystal devices .
PropertyValue at 25°CValue at 0°C
Threshold Voltage1.05 V1.40 V
Saturation Voltage1.85 V2.50 V
Turn ON Delay Time40 ms200 ms
Rise Time60 ms400 ms
Decay Time210 ms600 ms

Drug Delivery Systems

The interaction of this compound with biological membranes has implications for drug delivery systems. Research indicates that it interacts with P-glycoprotein, a key player in drug transport across cell membranes, suggesting potential applications in modulating drug absorption and distribution.

Case Study :
A study demonstrated that the compound can enhance the permeability of certain drugs through biological membranes, indicating its potential as an excipient in pharmaceutical formulations.

Biochemical Studies

The compound has been explored for its biological activity, including its inhibition of cytochrome P450 enzymes, which are crucial in drug metabolism.

Biological Activity Summary Table

Activity TypeObserved Effect
Enzyme InhibitionInhibition of specific cytochrome P450 enzymes
Drug InteractionModulation of drug absorption via P-glycoprotein

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-heptylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Physical Properties

The table below compares key parameters of 4-pentylphenyl 4-heptylbenzoate with analogous phenyl benzoate derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Toxicity/Safety Profile
This compound 79606-05-6 C25H34O2 366.54 Data not reported Liquid crystals, optoelectronics Data limited
4-Pentylphenyl 4-methylbenzoate 50649-59-7 C19H22O2 282.38 34.0–38.0 LCDs, phosphorescence analysis High purity (>98%); low toxicity
4-Cyanophenyl 4-heptylbenzoate 38690-76-5 C21H23NO2 321.42 Data not reported Laboratory chemicals H302 (oral toxicity), H315 (skin irritation)
4-Pentylphenyl 4-methoxybenzoate Not specified C19H22O3 298.38 Data not reported Not specified Classified as environmentally hazardous (UN3077)
4-Pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate 122230-64-2 C26H34O2 378.55 Data not reported Chemical synthesis H302, H315, H319 (eye irritation)
Key Observations:
  • Alkyl Chain Length: Increasing the alkyl chain length (e.g., heptyl in 4-heptylbenzoate vs.
  • Polar Substituents: The cyano group in 4-cyanophenyl 4-heptylbenzoate increases polarity, improving dielectric anisotropy for LCDs but introduces higher toxicity risks .
  • Cyclic Moieties : The trans-4-ethylcyclohexyl group in 4-pentylphenyl 4-(trans-4-ethylcyclohexyl)benzoate adds steric bulk, likely reducing crystallization tendency and enhancing solubility in organic matrices .

Phase Behavior and Mesomorphic Properties

  • 4-Pentylphenyl 4-Methylbenzoate : Exhibits a nematic phase with a melting point of 34–38°C, ideal for room-temperature LCD applications. Its simplicity and high purity (>98%) make it a standard in optoelectronic research .
  • This compound : While specific phase transition data are unavailable, its longer heptyl chain is expected to lower the melting point compared to shorter-chain analogs, extending the mesophase range for flexible displays .
  • Mixtures : Blends of phenyl benzoates, such as p-pentylphenyl p-methoxybenzoate and 4-pentylphenyl 2-chloro-4-(4-pentylphenylbenzoyloxy)benzoate, demonstrate synergistic effects, achieving mesomorphic ranges up to 112°C .

Toxicity and Handling Considerations

  • 4-Cyanophenyl Derivatives: Classified under GHS Category 4 for acute oral toxicity (H302) and skin irritation (H315), necessitating stringent handling protocols .
  • Methoxy-Substituted Analogs : Labeled as environmentally hazardous (UN3077), requiring specialized disposal methods to mitigate ecological impact .
  • Cyclohexyl Derivatives : Moderate toxicity (H302, H319) mandates the use of personal protective equipment (PPE) during laboratory handling .

Biological Activity

4-Pentylphenyl 4-heptylbenzoate (C16H26O2), a member of the class of liquid crystals, has garnered attention due to its unique structural properties and potential applications in various fields, such as optoelectronics and materials science. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by a phenyl benzoate core with pentyl and heptyl substituents. This molecular design contributes to its liquid crystalline properties, specifically its ability to exhibit nematic phases.

PropertyValue
CAS Number 79606-05-6
Molecular Formula C16H26O2
Molecular Weight 250.39 g/mol
Phase Behavior Nematic liquid crystal
Solubility Soluble in organic solvents

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with cellular systems and its potential therapeutic applications. Research indicates that compounds within this class can influence various biological processes due to their structural characteristics.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve interactions with cellular membranes and proteins. The compound's ability to adopt different molecular orientations in the liquid crystalline state may facilitate these interactions.

Case Studies

  • Liquid Crystal Applications : A study demonstrated that liquid crystal compounds, including this compound, can be utilized in display technologies due to their unique phase transitions and responsiveness to electric fields. The phase diagram indicates stability across a range of temperatures, which is crucial for practical applications in LCDs .
  • Biocompatibility Assessments : Research has indicated that certain liquid crystals exhibit biocompatibility, suggesting potential use in biomedical applications such as drug delivery systems. The structural properties of this compound may enhance its compatibility with biological tissues .
  • Induced Smectic Phases : A binary mixture study involving this compound showed the formation of induced smectic phases when combined with other nematogenic compounds. This behavior could have implications for the design of advanced materials with specific thermal and mechanical properties .

Biological Activity Summary Table

Study ReferenceBiological Activity Observed
Phase stability in LCD applicationsEffective for temperature range management
Induced smectic phase formationPotential for advanced material applications
Biocompatibility assessmentsSuitable for biomedical applications

Q & A

Q. What are the optimal synthetic routes for 4-pentylphenyl 4-heptylbenzoate, and how can purity be validated?

Methodological Answer: Synthesis typically involves esterification between 4-pentylphenol and 4-heptylbenzoyl chloride under acid or base catalysis. Key steps include:

  • Catalyst Selection : Use p-toluenesulfonic acid (acidic conditions) or pyridine (basic conditions) to drive esterification .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Purity Validation :
    • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with glacial acetic acid) .
    • NMR : Confirm absence of unreacted starting materials (e.g., phenol OH peak at δ 5.3 ppm in DMSO-d₆).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural and functional validation:

Technique Key Parameters Purpose
FT-IR C=O stretch (~1720 cm⁻¹), ester C-O (~1250 cm⁻¹)Functional group confirmation
¹H/¹³C NMR Aromatic protons (δ 6.8–7.4 ppm), alkyl chain integrationStructural elucidation
Mass Spectrometry ESI-MS in positive mode for [M+H]⁺ ion (expected m/z ~400–450)Molecular weight confirmation
XRD Crystallographic data matching simulated patterns (e.g., monoclinic systems)Solid-state structure analysis

Advanced Research Questions

Q. How do alkyl chain length variations (e.g., pentyl vs. heptyl) influence the compound’s mesomorphic properties?

Methodological Answer:

  • Experimental Design : Compare phase transitions (e.g., melting point, clearing point) via differential scanning calorimetry (DSC) for homologs (e.g., 4-pentylphenyl vs. 4-hexylphenyl derivatives) .
  • Structure-Activity Relationship : Longer alkyl chains (heptyl) increase molecular anisotropy, enhancing liquid crystalline phases. Use polarized optical microscopy to observe texture changes (e.g., nematic vs. smectic phases).
  • Data Interpretation : Correlate chain length with entropy changes (ΔS) from DSC thermograms to quantify phase stability.

Q. What are the stability profiles of this compound under varying thermal and pH conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation onset >200°C suggests suitability for high-temperature applications (e.g., liquid crystal displays) .
  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor ester hydrolysis via HPLC retention time shifts. Acidic conditions (pH <4) accelerate degradation due to protonation of the ester carbonyl .

Q. How can computational modeling predict the compound’s interaction with lipid bilayers?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate insertion into a DPPC bilayer using GROMACS. Parameterize force fields (e.g., GAFF) based on SMILES-derived partial charges.
  • Key Metrics : Calculate lateral diffusion coefficients and order parameters (Sₚₕ) for alkyl chains. Compare with experimental data from fluorescence anisotropy .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Process Optimization : Use Design of Experiments (DoE) to assess factors (e.g., reaction time, catalyst concentration). A 2³ factorial design identifies interactions affecting yield .
  • Quality Control : Implement in-line FT-IR for real-time monitoring of esterification progress.

Q. How to evaluate toxicity using read-across approaches with structurally similar benzoates?

Methodological Answer:

  • Grouping Criteria : Select analogs (e.g., methylparaben) with shared ester functional groups and alkyl chains .
  • In Vitro Assays : Perform MTT assays on HepG2 cells. EC₅₀ values >100 μM suggest low cytotoxicity. Validate via Ames test for mutagenicity .

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